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Cat. No.: B1168345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research findings on

the efficacy of NVL-330, a novel, brain-penetrant, HER2-selective tyrosine kinase inhibitor

(TKI). The data presented herein is collated from various scientific abstracts and presentations,

offering a comprehensive look at the compound's activity against oncogenic HER2 alterations,

its selectivity profile, and its potential to address central nervous system (CNS) metastases.

Executive Summary
NVL-330 is an investigational TKI specifically designed to target HER2-mutant tumors,

including those with HER2 exon 20 insertion mutations, while sparing wild-type epidermal

growth factor receptor (EGFR) to minimize off-target toxicities. Preclinical data have

demonstrated NVL-330's broad and potent activity against a range of HER2 oncogenic

alterations. Notably, the compound exhibits significant brain penetrance and has shown robust

anti-tumor efficacy in intracranial xenograft models, a critical feature given the high incidence of

brain metastases in patients with HER2-mutant non-small cell lung cancer (NSCLC).

Comparative studies have highlighted its differentiated profile against other HER2-targeting

agents.

In Vitro Efficacy and Selectivity
NVL-330 has demonstrated potent inhibition of various HER2 oncogenic alterations in cellular

assays. The following tables summarize the key quantitative data on its half-maximal inhibitory
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concentrations (IC50) in phosphorylation and cell viability assays.

Table 1: In Vitro Potency of NVL-330 Against HER2 Oncogenic Alterations

Target Alteration Assay Type IC50 (nM)

HER2 exon 20 ins (YVMA) pHER2 3.6[1]

HER2 exon 20 ins (YVMA) Viability 16.6[1]

HER2 exon 20 ins (VC) pHER2 6.7[1]

HER2 amplification pHER2 5.9[1]

HER2 amplification Viability 1.6[1]

Table 2: EGFR Selectivity of NVL-330

Target Assay Type IC50 (nM)
Selectivity (fold)
vs. HER2 ex20ins
YVMA (pHER2)

Wild-type EGFR pEGFR 567[1] ~158

In Vivo Efficacy
The anti-tumor activity of NVL-330 has been evaluated in various preclinical xenograft models,

including those with intracranial tumors.

Table 3: In Vivo Efficacy of NVL-330 in Subcutaneous Xenograft Models
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Model
HER2
Alteration

Treatment Dosing Outcome

CTG-2543 PDX
HER2

Y772dupYVMA
NVL-330

10, 30, and 75

mg/kg

Dose-dependent

tumor

regression[1]

Ba/F3 allograft HER2 (YVMA) NVL-330 Not specified

Dose-dependent

antitumor

efficacy and

suppression of

downstream

MAPK

signaling[1]

NSCLC

xenograft
HER2 (VC) NVL-330

Twice a day for 3

days

Time- and dose-

dependent

suppression of

pHER2[1]

Table 4: In Vivo Efficacy of NVL-330 in Intracranial Xenograft Models
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Model
HER2
Alteration

Treatment Dosing Outcome

HER2-amplified

intracranial tumor

model

HER2

amplification
NVL-330

10 and 30 mg/kg

p.o. b.i.d.

Suppressed

tumor growth

and extended

overall survival[1]

NCI-N87

intracranial

xenograft

HER2

amplification
NVL-330 30 mg/kg BID

Induced tumor

regression[2]

NCI-N87

intracranial

xenograft

T-DXd 10 mg/kg Q3W

Did not induce

tumor

regression[2]

NCI-N87

intracranial

xenograft

zongertinib 30 mg/kg BID

Did not induce

tumor

regression[2]

Pharmacokinetics and CNS Penetrance
A key design feature of NVL-330 is its ability to cross the blood-brain barrier. This has been

assessed through pharmacokinetic studies in animal models.

Table 5: CNS Penetrance of NVL-330

Species Parameter Value Comparator(s)

Rat

Unbound brain-to-

plasma partition

coefficient (Kp,uu)

~0.3[1]

Higher than

zongertinib and

sevabertinib[2]

Experimental Protocols
In Vitro Assays

Cellular Phospho-HER2 and Phospho-EGFR Assays: Specific cell lines harboring HER2

exon 20 insertion mutations (YVMA and VC), HER2 amplification, or wild-type EGFR were
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utilized. Cells were treated with varying concentrations of NVL-330. The levels of

phosphorylated HER2 and EGFR were quantified to determine the IC50 values.[1][2]

Cell Viability Assays: Cell lines with HER2 exon 20 YVMA insertion and HER2 amplification

were treated with a range of NVL-330 concentrations. Cell viability was measured to

calculate the IC50 values.[1]

In Vivo Xenograft Studies
Subcutaneous Xenograft Models:

CTG-2543 Patient-Derived Xenograft (PDX) Model: The model harbored the HER2

Y772dupYVMA mutation. NVL-330 was administered at doses of 10, 30, and 75 mg/kg to

assess dose-dependent tumor regression.[1]

Engineered Ba/F3 Allograft Model: This model expressed the HER2 YVMA insertion. The

study evaluated dose-dependent antitumor efficacy and the suppression of downstream

MAPK pathway signaling (Dusp6 mRNA).[1]

NSCLC Xenograft Model: This model harbored the HER2 VC insertion. NVL-330 was

administered twice daily for three days to observe time- and dose-dependent suppression

of pHER2.[1]

Intracranial Xenograft Model:

HER2-amplified model: The study assessed the effect of NVL-330 at 10 and 30 mg/kg

administered orally twice daily (p.o. b.i.d.) on tumor growth and overall survival.[1]

NCI-N87 Model: Nude mice with established intracranial NCI-N87 tumors were treated

with NVL-330 (30 mg/kg BID, orally), T-DXd (10 mg/kg Q3W, intravenously), or zongertinib

(30 mg/kg BID, orally) to compare intracranial antitumor activity.[2]

Pharmacokinetic Studies
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) Determination: The Kp,uu of NVL-330

was determined in Wistar Han rats at one hour after a 10 mg/kg oral dose to assess its brain

penetrance. A low efflux ratio was also determined using an MDR1-MDCKI permeability

assay.[1][2]
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Caption: NVL-330 inhibits HER2 signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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